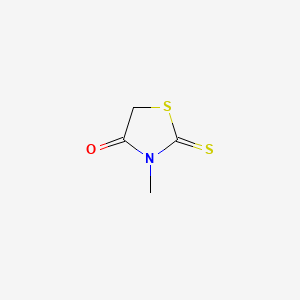
3-Methylrhodanine
Cat. No. B1581798
Key on ui cas rn:
4807-55-0
M. Wt: 147.2 g/mol
InChI Key: JKLZCQWVERBDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05760032
Procedure details


3-Methyl-4-oxo-thiazolidine-2-thione (403 g) and ethyl orthoformate (1370 ml) were added to acetic anhydride (775 ml), and the mixture was refluxed for 6 hours. The mixture was allowed to stand, and the resulting crystals were collected by filtration and washed with diisopropyl ether to give 342 g of 5-ethoxymethylene-3-methyl-4-oxo-thiazolidine-2-thione.


Name
ethyl orthoformate
Quantity
1370 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][S:4][C:3]1=[S:8].[C:9]([O:12][C:13](=O)C)(=O)[CH3:10]>C([O-])([O-])OCC>[CH2:9]([O:12][CH:13]=[C:5]1[S:4][C:3](=[S:8])[N:2]([CH3:1])[C:6]1=[O:7])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
403 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(SCC1=O)=S
|
|
Name
|
|
|
Quantity
|
775 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
ethyl orthoformate
|
|
Quantity
|
1370 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OCC)([O-])[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diisopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=C1C(N(C(S1)=S)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 342 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
